molecular formula C21H20ClN3O5S2 B3017375 N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-56-1

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B3017375
CAS RN: 851781-56-1
M. Wt: 493.98
InChI Key: KCIYFBNSWNWXRV-UHFFFAOYSA-N
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Description

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H20ClN3O5S2 and its molecular weight is 493.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

Research has demonstrated the synthesis of various compounds related to N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, highlighting their potential antitumor activities. For instance, Rostom et al. (2006) explored the synthesis and in vitro antitumor evaluation of some indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and other pharmacophores. This study found several compounds showing promising broad-spectrum antitumor activity against various tumor cell lines, indicating the potential of such molecules for cancer therapy (Rostom, 2006).

Enzyme Inhibition for Anticancer Applications

Another research avenue involves the design and synthesis of compounds for enzyme inhibition with potential anticancer applications. Gul et al. (2016) synthesized a series of compounds and evaluated their cytotoxic and carbonic anhydrase (CA) inhibitory effects. One compound, in particular, showed high tumor selectivity and potency, suggesting its potential as a novel anticancer agent. The study illustrates the role of such sulfonamide derivatives in developing new therapeutic agents against cancer by targeting specific enzymes (Gul et al., 2016).

Multi-Target Agents for Enzyme Inhibition

Yamali et al. (2020) reported on the synthesis, characterization, and evaluation of novel compounds as multi-target agents for inhibiting acetylcholinesterase and carbonic anhydrase I and II enzymes. These compounds, which include sulfonamide and pyrazoline pharmacophores, demonstrated significant inhibitory activity, indicating their potential for treating diseases associated with these enzymes. Such research underscores the versatility of N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide related compounds in addressing multiple targets in disease treatment (Yamali et al., 2020).

properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S2/c1-2-31(26,27)24-17-9-5-15(6-10-17)19-14-20(21-4-3-13-30-21)25(23-19)32(28,29)18-11-7-16(22)8-12-18/h3-13,20,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIYFBNSWNWXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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